molecular formula C12H18 B1616454 Benzene, 1-(1-ethylpropyl)-4-methyl- CAS No. 22975-58-2

Benzene, 1-(1-ethylpropyl)-4-methyl-

Cat. No. B1616454
CAS RN: 22975-58-2
M. Wt: 162.27 g/mol
InChI Key: HFPPJNVUPMBSBN-UHFFFAOYSA-N
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Description

“Benzene, 1-(1-ethylpropyl)-4-methyl-”, also known as 3-Phenylpentane, is an alkylbenzene . It has a molecular formula of C11H16 .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . The general mechanism involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion. This is followed by the removal of a proton to restore aromaticity .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-(1-ethylpropyl)-4-methyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

“Benzene, 1-(1-ethylpropyl)-4-methyl-” can undergo electrophilic aromatic substitution reactions . The reaction mechanism involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The compound has several physical and chemical properties, including normal boiling temperature, critical temperature, critical pressure, and density . These properties can be determined using various experimental methods .

Scientific Research Applications

1. Ionic Liquid Applications

González et al. (2010) explored the use of the ionic liquid 1-ethyl-3-methylpyridinium ethylsulfate for separating benzene from aliphatic hydrocarbons like octane or nonane. This study is significant as it demonstrates the potential of this ionic liquid in extracting benzene, which can be crucial in chemical processing and environmental applications (González, Calvar, Gómez, & Domínguez, 2010).

2. Catalytic Applications

Dong et al. (2017) discussed the use of a palladium catalyst based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene for alkoxycarbonylation of alkenes. This catalyst showed high activity and selectivity, underlining its importance in industrial chemical processes (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).

3. Chemical Reaction Studies

Schmitz et al. (1994) studied the reaction of sec-butyllithium and 3-methoxypropyllithium in benzene, providing insights into the behavior of these compounds in chemical synthesis (Schmitz, Kanter, Schakel, & Klumpp, 1994).

4. Genotoxicity Studies

Chen et al. (2008) assessed the genotoxicity of benzene and related compounds, providing crucial information on the potential health impacts of exposure to these chemicals (Chen, Hseu, Liang, Kuo, & Chen, 2008).

Mechanism of Action

The mechanism of action of “Benzene, 1-(1-ethylpropyl)-4-methyl-” in chemical reactions typically involves the formation of an arenium ion, which is then transformed back into a benzene ring .

properties

IUPAC Name

1-methyl-4-pentan-3-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-4-11(5-2)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPPJNVUPMBSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945676
Record name 1-Methyl-4-(pentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22975-58-2
Record name Benzene, 1-(1-ethylpropyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022975582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-(pentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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